molecular formula C18H23N5O3S B2986973 (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone CAS No. 1798538-95-0

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Cat. No.: B2986973
CAS No.: 1798538-95-0
M. Wt: 389.47
InChI Key: HIFJOJBZPVCWBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone features a piperidine core substituted with a 1,2,3-triazole moiety and a phenylsulfonyl group modified with pyrrolidine. Its synthesis likely employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective 1,4-substituted triazole formation . Crystallographic validation of its structure would typically involve refinement via SHELXL and visualization through WinGX/ORTEP .

Properties

IUPAC Name

(4-pyrrolidin-1-ylsulfonylphenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S/c24-18(21-12-7-16(8-13-21)23-14-9-19-20-23)15-3-5-17(6-4-15)27(25,26)22-10-1-2-11-22/h3-6,9,14,16H,1-2,7-8,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFJOJBZPVCWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC(CC3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological properties, including antibacterial and anticancer activities, along with relevant case studies and data tables.

Chemical Structure and Properties

The compound can be described by its molecular formula C15H20N4OC_{15}H_{20}N_4O and has a molecular weight of approximately 284.35 g/mol. The key functional groups include a triazole ring and a piperidine moiety , which are known for their diverse biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing the triazole and piperidine structures. For example, a series of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine derivatives were synthesized and tested for their antibacterial efficacy against various strains including Staphylococcus aureus and Escherichia coli . The results indicated that certain derivatives exhibited comparable activity to established antibiotics like ciprofloxacin and vancomycin, suggesting that modifications in the structure can enhance antibacterial potency .

Table 1: Antibacterial Activity of Related Compounds

Compound NameStructureMIC (µg/mL)Target Bacteria
Compound ATriazole-Piperidine32S. aureus
Compound BTriazole-Piperidine64E. coli
Compound CTriazole-Piperidine16P. mirabilis

Anticancer Activity

The anticancer potential of triazole derivatives has also been explored extensively. For instance, research indicates that certain triazole-containing compounds exhibit significant cytotoxic activity against various cancer cell lines. The mechanism often involves the inhibition of key cellular pathways related to cell proliferation and apoptosis.

In a study evaluating the cytotoxic effects of several triazole derivatives, it was found that compounds with specific substitutions on the piperidine ring displayed IC50 values lower than standard chemotherapeutic agents like doxorubicin .

Table 2: Cytotoxic Activity of Triazole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference Drug IC50 (µM)
Compound DMCF-71215 (Doxorubicin)
Compound EHeLa810 (Doxorubicin)
Compound FA54957 (Doxorubicin)

Mechanistic Insights

The biological activity of triazole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. For example, studies have shown that these compounds can inhibit certain kinases implicated in cancer progression .

Case Studies

A notable case study involved the synthesis of a novel triazole derivative that exhibited potent activity against multidrug-resistant bacterial strains. The compound was tested in vitro and demonstrated significant growth inhibition, leading to further exploration in vivo .

Comparison with Similar Compounds

Triazole-Containing Derivatives

  • Example: 8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., compound 52f in ) Core Structure: Pyrido-pyrimidinone vs. piperidine-triazole. Substituents: Methylsulfonyl benzyl group vs. pyrrolidine sulfonyl phenyl.

Sulfonamide-Containing Compounds

  • Example : 4-(Methylsulfonyl)benzyl derivatives
    • Functional Group : Methylsulfonyl vs. pyrrolidine sulfonyl.
    • Impact : Pyrrolidine’s nitrogen may enhance solubility (via protonation at physiological pH) compared to methylsulfonyl, which primarily contributes to electronegativity and hydrophobic interactions .

Physicochemical and Pharmacokinetic Properties

The table below hypothesizes key properties based on structural analogues:

Compound Name Core Structure LogP (Predicted) Solubility (mg/mL) Bioactivity (IC50, nM)
Target Compound Piperidine-triazole 2.1 0.15 12 (hypothetical)
8-Substituted pyrido-pyrimidinone (52f) Pyrido-pyrimidinone 1.8 0.08 8 (reported in study)
Voriconazole (Antifungal) Triazole-fluoropyrimidine 1.6 0.2 0.5 (CYP51 inhibition)

Key Observations :

  • The target compound’s higher LogP (2.1 vs. 1.6–1.8) suggests increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
  • The pyrrolidine sulfonyl group likely enhances solubility relative to 52f ’s methylsulfonyl group due to ionizability.

Q & A

Q. Table 1: Representative Yields and Analytical Data for Analogous Compounds

Compound ClassYield (%)HPLC Purity (%)Key Purification Method
Benzoylpiperidine-triazole8–1297–99Recrystallization (MeOH)
Fluorinated benzoylpiperidine7899Column chromatography

Basic: How is structural confirmation achieved post-synthesis?

Methodological Answer:

  • NMR Spectroscopy : 1H-NMR identifies proton environments (e.g., triazole protons at δ 7.5–8.0 ppm, piperidine CH2 groups at δ 2.5–3.5 ppm). 13C-NMR confirms carbonyl (C=O, ~170 ppm) and sulfonyl (SO2, ~110 ppm) groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ for C19H22N4O3S expected at 393.14).
  • Elemental Analysis : Discrepancies ≤0.3% between calculated and observed C/H/N ratios confirm purity .

Advanced: How do substituents on the triazole and sulfonyl groups affect bioactivity?

Methodological Answer:

  • Triazole Modifications : Bulky substituents (e.g., benzyl) reduce solubility but enhance target binding via hydrophobic interactions. For example, 1-benzyl-1,2,3-triazole derivatives show improved enzyme inhibition compared to unsubstituted analogs .
  • Sulfonyl Group Effects : Pyrrolidine sulfonyl groups increase metabolic stability compared to aryl sulfonates, as observed in pharmacokinetic studies of similar compounds .
  • Case Study : Replacing pyrrolidine with piperazine in the sulfonyl moiety alters selectivity for kinase targets due to differences in hydrogen-bonding capacity .

Advanced: How can contradictions in bioactivity data across studies be resolved?

Methodological Answer:

  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times. For instance, nitro-group reduction (to amino derivatives) in hypoxic conditions may explain discrepancies in cytotoxicity profiles .
  • Solubility Considerations : Use DMSO concentrations ≤0.1% to avoid artifactual inhibition. Pre-solubility testing in PBS or culture media is critical .
  • Metabolite Interference : LC-MS/MS analysis of incubation media identifies active metabolites that may contribute to observed effects .

Safety: What protocols ensure safe handling in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy .
  • Ventilation : Use fume hoods for weighing and synthesis steps to mitigate inhalation risks .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect organic waste in designated containers for incineration .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME estimate logP (~2.5) and permeability (Caco-2 > 5 × 10⁻⁶ cm/s), suggesting moderate bioavailability. The pyrrolidine sulfonyl group reduces P-glycoprotein efflux risk .
  • Docking Studies : Molecular docking (AutoDock Vina) into kinase ATP-binding pockets identifies key interactions: triazole-N with Lys123 and sulfonyl-O with Asp184 .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

  • Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., EGFR, IC50 determination) with ATP concentrations mimicking physiological levels (1 mM) .
  • Cytotoxicity : MTT assays in cancer cell lines (48–72 hr exposure) with EC50 calculations. Include positive controls (e.g., doxorubicin) for validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.